molecular formula C10H8ClNO2 B11718614 Methyl 4-chloro-5-cyano-2-methylbenzoate

Methyl 4-chloro-5-cyano-2-methylbenzoate

Cat. No.: B11718614
M. Wt: 209.63 g/mol
InChI Key: WDQBDZAFSJBWOZ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-cyano-2-methylbenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a cyano group, and a methyl ester group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-5-cyano-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 4-chloro-5-cyano-2-methylbenzoic acid.

    Reduction: Formation of 4-chloro-5-amino-2-methylbenzoate.

Scientific Research Applications

Methyl 4-chloro-5-cyano-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-cyano-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to specific biological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Methyl 4-chloro-5-cyano-2-methylbenzoate can be compared with other similar compounds such as:

    Methyl 4-chloro-2-cyano-5-methylbenzoate: Similar structure but different positioning of the cyano group.

    Methyl 4-chloro-3-cyano-2-methylbenzoate: Another positional isomer with distinct reactivity.

    Methyl 4-chloro-5-cyano-3-methylbenzoate: Variation in the position of the methyl group.

These compounds share structural similarities but exhibit unique reactivity and properties due to the different positions of substituents on the benzene ring.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 4-chloro-5-cyano-2-methylbenzoate

InChI

InChI=1S/C10H8ClNO2/c1-6-3-9(11)7(5-12)4-8(6)10(13)14-2/h3-4H,1-2H3

InChI Key

WDQBDZAFSJBWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C#N)Cl

Origin of Product

United States

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